Benzo(f)naphtho(2,1-b)(1,7)naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(f)naphtho(2,1-b)(1,7)naphthyridine is a polycyclic aromatic compound that consists of fused benzene and naphthyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo(f)naphtho(2,1-b)(1,7)naphthyridine can be achieved through various methods. One common approach involves the Ullmann–Fetvadjian condensation of arylamines with β-naphthol and paraformaldehyde, followed by cyclization . Another method includes the reaction of 2-methyl-6-phenylbenzo[c][1,7]naphthyridine with phosphorus oxychloride to yield 4-chloro-2-methyl-6-phenylbenzo[c][1,7]naphthyridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzo(f)naphtho(2,1-b)(1,7)naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with halogenation and alkylation being typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using chlorine or bromine, alkylation using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated or alkylated compounds.
Scientific Research Applications
Benzo(f)naphtho(2,1-b)(1,7)naphthyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of benzo(f)naphtho(2,1-b)(1,7)naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,7]naphthyridine: Shares a similar core structure but differs in the position of the fused rings.
Naphtho[1,2-b]benzofuran: Contains a benzofuran ring fused to a naphthyridine core.
Benzo[b]naphtho[1,2-d]thiophene: Features a thiophene ring fused to a naphthyridine core.
Uniqueness
Benzo(f)naphtho(2,1-b)(1,7)naphthyridine is unique due to its specific arrangement of fused rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
224-44-2 |
---|---|
Molecular Formula |
C20H12N2 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
10,13-diazapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C20H12N2/c1-2-6-14-13(5-1)9-10-19-16(14)11-17-15-7-3-4-8-18(15)21-12-20(17)22-19/h1-12H |
InChI Key |
RFNIFMWKZZYXPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=CC=CC=C5N=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.